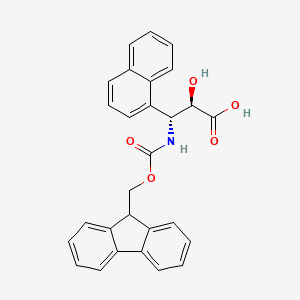

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Description

Overview of Fluorenylmethoxycarbonyl-Protected Amino Acids and Derivatives

Fluorenylmethoxycarbonyl-protected amino acids represent a cornerstone of modern peptide synthesis methodology. The fluorenylmethoxycarbonyl protecting group consists of a fluorenyl ring connected to a methoxycarbonyl group, where fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₀. This protecting group functions as an alkali-sensitive protective moiety that can be removed under mild basic conditions using reagents such as piperidine, ethanolamine, cyclohexylamine, or sodium hydroxide solutions.

The fundamental chemistry of fluorenylmethoxycarbonyl protection involves the formation of carbamate linkages with amino groups. The protection mechanism occurs through nucleophilic attack of the amine on highly reactive 9-fluorenylmethyl chloroformate, with chloride serving as the leaving group and the reaction liberating hydrogen chloride that requires neutralization by base. Modern synthetic approaches frequently employ 9-fluorenylmethylsuccinimidyl carbonate due to its increased stability and reduced formation of undesired oligopeptide byproducts during amino acid derivative preparation.

The fluorenylmethoxycarbonyl group demonstrates remarkable stability under acidic conditions while maintaining high sensitivity to alkaline environments. This orthogonal reactivity profile makes it particularly compatible with acid-sensitive protecting groups such as tert-butyloxycarbonyl or benzyloxycarbonyl for protecting amino acids containing reactive side chain groups. The strong ultraviolet absorption characteristics of the fluorenylmethoxycarbonyl group enable convenient detection through ultraviolet spectroscopy, facilitating automated peptide synthesis monitoring.

Deprotection of fluorenylmethoxycarbonyl groups proceeds through base-catalyzed elimination, generating dibenzofulvene as a byproduct. The use of piperidine as the deprotection reagent is preferred because it forms stable adducts with dibenzofulvene, preventing unwanted side reactions with the substrate. This deprotection process occurs rapidly, with fluorenylmethoxycarbonyl groups exhibiting approximate half-lives of six seconds in twenty percent piperidine solutions in dimethylformamide.

Significance of Naphthyl-Containing Amino Acid Derivatives in Research

Naphthyl-containing amino acid derivatives occupy a unique position in chemical research due to their distinctive photophysical properties and structural characteristics. These compounds incorporate naphthalene ring systems, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. The incorporation of naphthyl groups into amino acid structures introduces significant fluorescence properties, making these derivatives valuable for analytical and detection applications.

Research applications of naphthyl amino acid derivatives extend across multiple scientific disciplines. In analytical chemistry, 1-naphthylisocyanate serves as a precolumn derivatization reagent for amino acid analysis, producing naphthylcarbamoyl amino acid derivatives that exhibit high fluorescence with excitation maxima at 238 and 305 nanometers and emission maximum at 385 nanometers. These derivatives demonstrate exceptional stability and can be analyzed through both fluorescence detection and ultraviolet detection near 222 nanometers.

The structural diversity of naphthyl amino acid derivatives includes both 1-naphthylalanine and 2-naphthylalanine isomers. 1-Naphthylalanine derivatives, such as (2S)-2-amino-3-naphthalen-1-ylpropanoic acid, possess molecular weights of 215.25 grams per mole and molecular formula C₁₃H₁₃NO₂. These compounds are available in various protected forms, including fluorenylmethoxycarbonyl-protected variants with molecular weights of 437.49 grams per mole.

Supramolecular chemistry applications demonstrate the remarkable self-assembly properties of naphthyl amino acid derivatives. Research on 1-naphthaleneacetic acid-appended phenylalanine derivatives reveals their ability to form stable hydrogels with minimum gelation concentrations of 0.7 percent weight per volume. These systems exhibit catalytic properties, particularly esterase-like activity, with the naphthyl group playing crucial roles in template-assisted assembly formation.

The medicinal chemistry relevance of naphthyl amino acid derivatives stems from their presence in natural products and their potential as pharmaceutical building blocks. Aryl non-standard amino acids containing naphthyl groups are found in highly effective antimicrobial non-ribosomal peptides and serve as precursors for various therapeutic compounds. The unique electronic and steric properties of naphthyl groups contribute to the biological activity and pharmacological profiles of these derivatives.

Historical Development of Fluorenylmethoxycarbonyl Protection Chemistry

The development of fluorenylmethoxycarbonyl protection chemistry represents a pivotal advancement in organic synthesis methodology. Louis A. Carpino introduced the fluorenylmethoxycarbonyl protecting group in 1970 during his efforts to develop urethane-based amino-protecting groups that could be efficiently cleaved under mild, alkaline, non-hydrolytic conditions. This innovation addressed significant limitations in existing protection strategies and established new paradigms for peptide synthesis.

Prior to the development of fluorenylmethoxycarbonyl chemistry, few base-sensitive amine protective groups were available to synthetic chemists. Existing protecting groups required more complex removal procedures, such as the tosylethyloxycarbonyl group which formed stable carbamate salts requiring secondary decarboxylation steps. Carpino's initial investigations examined β-nitroethyloxycarbonyl groups, but these demonstrated excessive lability toward base conditions.

The recognition of fluorenylmethoxycarbonyl group potential occurred gradually. Although Carpino described its preparation and chemical properties in 1970, the group was not immediately adopted in synthetic strategies, possibly due to the original reports describing removal by refluxing with ammonia. The breakthrough came with subsequent recognition that fluorenylmethoxycarbonyl groups could be cleaved by primary and secondary amines under much milder conditions.

Independent research groups led by Sheppard and Meienhofer recognized the synthetic potential of fluorenylmethoxycarbonyl chemistry and reported its application in solid-phase peptide synthesis. Their work demonstrated the compatibility of fluorenylmethoxycarbonyl protection with mildly acid-labile tert-butyl side chain protecting groups and para-alkoxybenzyl ester resin linkages. This combination introduced true orthogonality between amino and side chain protecting groups, with fluorenylmethoxycarbonyl groups being base-labile while side chain protections remained acid-labile.

The evolution of fluorenylmethoxycarbonyl reagents has continued beyond the original chloroformate derivatives. Modern synthetic protocols increasingly employ 9-fluorenylmethylsuccinimidyl carbonate due to improved stability and reduced side reactions compared to 9-fluorenylmethyl chloroformate. These developments have enhanced the practical utility of fluorenylmethoxycarbonyl protection and expanded its applications across diverse synthetic challenges.

Contemporary applications of fluorenylmethoxycarbonyl chemistry extend beyond traditional peptide synthesis. The protecting group finds applications in solid-phase synthesis of various biomolecules, enabling automated synthesis protocols and facilitating the preparation of complex molecular structures. The development of specialized deprotection cocktails, including alternative base combinations such as piperazine, diazabicycloundecene, and formic acid mixtures, has further refined the methodology.

Stereochemical Importance of (2R,3R) Configuration

The (2R,3R) stereochemical configuration of the target compound represents a critical structural feature that determines its chemical reactivity, biological activity, and synthetic utility. This configuration establishes two chiral centers within the molecule, creating a specific three-dimensional arrangement that influences all aspects of the compound's behavior and applications.

The stereochemical designation follows standard Cahn-Ingold-Prelog priority rules, where the (2R,3R) notation indicates the absolute configuration at both the α-carbon (position 2) and β-carbon (position 3) of the amino acid backbone. This configuration places the compound within the threo-stereochemical family of β-hydroxy amino acids, distinguished from erythro-configurations by the relative spatial arrangement of substituents around the two chiral centers.

Stereochemical control in β-hydroxy amino acid synthesis represents a significant synthetic challenge that has driven extensive methodology development. The formation of two stereocenters during synthetic transformations requires careful control of reaction conditions and often employs chiral auxiliaries or asymmetric catalysts to achieve high selectivity. The threo-configuration found in the target compound is particularly significant because it matches the stereochemistry of natural β-hydroxy amino acids such as threonine.

Research on β-hydroxy amino acid stereochemistry demonstrates the profound impact of configuration on biological activity. Studies of threo-β-selective hydroxylation reactions show that enzymatic processes can achieve high stereoselectivity, producing specific configurations with excellent control. The (2R,3R) configuration aligns with naturally occurring amino acid stereochemistry, suggesting potential compatibility with biological systems and enzymatic processes.

The stereochemical requirements for fluorenylmethoxycarbonyl protection do not typically alter the existing chiral centers, but the protection process must be carried out under conditions that prevent epimerization. Standard fluorenylmethoxycarbonyl protection protocols using sodium bicarbonate in aqueous dioxane or pyridine in dichloromethane maintain stereochemical integrity while installing the protecting group.

Analytical characterization of stereochemical purity requires sophisticated techniques including nuclear magnetic resonance spectroscopy, circular dichroism spectroscopy, and chiral chromatographic methods. The specific (2R,3R) configuration can be confirmed through comparison with authentic standards and analysis of coupling constants in nuclear magnetic resonance spectra that reveal the spatial relationships between adjacent chiral centers.

Relation to Natural and Unnatural β-Hydroxy Amino Acids

β-Hydroxy amino acids constitute a diverse and biologically significant class of compounds that serve critical roles in natural product biosynthesis, pharmaceutical development, and synthetic chemistry. The target compound represents an unnatural β-hydroxy amino acid derivative that incorporates the structural framework of naturally occurring β-hydroxy amino acids while introducing synthetic modifications through naphthyl substitution and fluorenylmethoxycarbonyl protection.

Natural β-hydroxy amino acids include threonine, one of the twenty standard proteinogenic amino acids, which exhibits the same (2R,3R) stereochemical configuration as the target compound. This stereochemical relationship suggests potential compatibility with natural amino acid metabolism and incorporation into biological systems. The hydroxyl group on the β-carbon introduces additional hydrogen bonding capabilities and conformational constraints that influence protein structure and stability.

The occurrence of β-hydroxy amino acids in natural products spans diverse biological systems. These compounds appear in antimicrobial non-ribosomal peptides such as vancomycin, ribosomally synthesized and post-translationally modified peptides including ustiloxin B, and industrial antibiotics such as amphenicols. The presence of β-hydroxy amino acids in these bioactive compounds suggests their importance for biological activity and their potential as pharmaceutical scaffolds.

Enzymatic biosynthesis of β-hydroxy amino acids proceeds through multiple pathways, including direct hydroxylation of amino acid substrates and aldol condensation reactions. Recent research has identified novel amino acid hydroxylases, such as AEP14369 from Sulfobacillus thermotolerans, that catalyze threo-β-selective hydroxylation of histidine and glutamine in a 2-oxoglutarate-dependent manner. These enzymatic processes achieve remarkable stereoselectivity and provide sustainable routes to β-hydroxy amino acid production.

The synthetic utility of β-hydroxy amino acids extends beyond their natural occurrence. These compounds serve as chiral building blocks for pharmaceutical synthesis, precursors to β-lactone antibiotics, and building blocks for specialized polypeptides. The additional functional group provided by the β-hydroxyl enables diverse chemical transformations and provides sites for further derivatization.

Unnatural β-hydroxy amino acids, such as the naphthyl-containing derivative under investigation, expand the chemical space available for drug discovery and materials science applications. The incorporation of aromatic ring systems introduces additional interactions through π-π stacking, hydrophobic effects, and fluorescence properties that are absent in natural β-hydroxy amino acids. These modifications can enhance binding affinity, alter pharmacokinetic properties, and introduce new analytical capabilities.

The synthetic challenges associated with β-hydroxy amino acid preparation have stimulated extensive methodology development. Asymmetric synthesis approaches include chiral auxiliary-mediated aldol reactions, asymmetric hydrogenation through dynamic kinetic resolution, and multicomponent reactions that improve atom economy. The development of these methodologies has enabled access to diverse β-hydroxy amino acid structures with high stereochemical control.

| Compound Class | Natural Examples | Key Properties | Applications |

|---|---|---|---|

| Standard β-Hydroxy Amino Acids | L-Threonine | (2R,3R) Configuration, Essential amino acid | Protein synthesis, metabolic pathways |

| Antimicrobial Peptide Components | Vancomycin residues | Complex stereochemistry, Glycosylated | Antibiotic therapy, Drug development |

| Synthetic Derivatives | Naphthyl-β-hydroxy amino acids | Fluorescent properties, Enhanced lipophilicity | Analytical chemistry, Peptide labeling |

| Enzymatic Products | β-Hydroxy-histidine | Threo-selective configuration | Biotechnological production |

Properties

IUPAC Name |

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO5/c30-26(27(31)32)25(23-15-7-9-17-8-1-2-10-18(17)23)29-28(33)34-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)/t25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZJFSDHZCMMQV-CLJLJLNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654626 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217649-42-7 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Fmoc Protection

The synthesis often begins with the corresponding amino acid or amino alcohol precursor bearing the desired stereochemistry.

The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) under mild basic conditions (e.g., sodium bicarbonate in aqueous acetone), which selectively forms the Fmoc carbamate.

This step yields the Fmoc-protected amino acid intermediate with preserved stereochemistry.

Side Chain Functionalization

The naphthalen-1-yl substituent at the beta position is introduced either by starting from an amino acid already bearing this substituent or via stereoselective addition reactions.

For example, asymmetric synthesis or chiral resolution methods can be employed to obtain the desired (2R,3R) stereochemistry.

In some cases, catalytic asymmetric addition of naphthyl groups to suitable precursors is utilized.

Purification and Characterization

After synthesis, purification is typically achieved by crystallization or chromatographic techniques.

The stereochemical purity is confirmed by chiral HPLC, NMR spectroscopy, and optical rotation measurements.

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Levodopa or related amino acid precursor + Sodium bicarbonate, acetone/water | Fmoc protection using Fmoc-OSu | 80-90 | Mild conditions preserve stereochemistry |

| 2 | Fmoc-protected amino acid + naphthalen-1-yl precursor or via asymmetric addition | Introduction of naphthalen-1-yl group | Variable (50-75) | Requires stereoselective control |

| 3 | Purification by crystallization or chromatography | Isolation of pure (2R,3R) isomer | - | Confirm stereochemistry and purity |

A patent (CN102718739A) describes an improved method for preparing related Fmoc-protected amino acid derivatives via a two-step process involving reaction of levodopa with Fmoc N-hydroxysuccinimide ester to form the Fmoc acyl levodopa intermediate, followed by reaction with 2,2-dimethoxypropane in tetrahydrofuran with pyridinium p-toluenesulfonate as catalyst to yield the target compound with good yields (55-77%) and simplified operation. This approach reduces the number of steps compared to earlier seven-step syntheses and facilitates scale-up.

Although this patent focuses on a different side chain (a benzo dioxolyl group), the methodology of Fmoc protection followed by selective side chain modification under mild acidic catalysis in THF is applicable to the preparation of the naphthalen-1-yl substituted analog.

The use of iron(III) chloride and pyrocatechol in washing steps helps remove unreacted starting materials and improves product purity.

Reaction conditions such as molar ratios (Fmoc-OSu:amino acid 0.8-1.3:1), solvent choice (acetone/water for Fmoc protection, THF for side chain modification), catalyst loading (0.1-0.5 molar equivalents), and reflux times (0.5-50 hours) are critical parameters optimized for yield and stereochemical fidelity.

| Parameter | Typical Value/Range | Effect on Synthesis |

|---|---|---|

| Fmoc-OSu to amino acid molar ratio | 0.8 - 1.3 | Ensures complete protection without excess reagent |

| Solvent for Fmoc protection | Acetone/water mixture | Facilitates solubility and reaction rate |

| Base for Fmoc protection | Sodium bicarbonate (1-6 equiv) | Neutralizes acid, promotes carbamate formation |

| Solvent for side chain reaction | Tetrahydrofuran (THF) | Good solvent for organic intermediates |

| Catalyst for side chain reaction | Pyridinium p-toluenesulfonate (0.1-0.5 equiv) | Acid catalyst for acetal formation or modification |

| Reaction temperature | Reflux conditions | Drives reaction to completion |

| Reaction time | 0.5 - 50 hours | Optimized for yield and purity |

| Purification | Crystallization in Sherwood oil, ethyl acetate washing | Removes impurities, isolates product |

The preparation of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid involves a strategic two-step synthesis starting from the corresponding amino acid precursor. The key steps are:

Fmoc protection of the amino group using Fmoc-OSu under mild basic aqueous-organic conditions.

Introduction or retention of the naphthalen-1-yl side chain with stereochemical control, often via asymmetric synthesis or chiral resolution.

Recent advances, including patented methods for related compounds, demonstrate streamlined procedures with fewer steps, higher yields (55-77%), and easier scalability. Optimization of reaction conditions and purification techniques ensures high stereochemical purity and product quality suitable for applications in peptide synthesis and medicinal chemistry.

This synthesis approach balances operational simplicity, stereochemical precision, and product purity, making it a robust method for preparing this complex Fmoc-protected amino acid derivative.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its structure.

Substitution: The Fmoc group can be removed and replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong bases or acids to facilitate the removal and replacement of the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can produce a more saturated compound.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Peptide Synthesis :

- The compound serves as a protected amino acid in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides .

- Case Study: In a study on the synthesis of neuropeptides, (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid was utilized to incorporate specific functionalities that enhance biological activity while maintaining stability against enzymatic degradation .

-

Drug Development :

- Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The naphthalene moiety contributes to the compound's ability to interact with biological targets effectively.

- Case Study: A derivative of this compound was tested for its anticancer properties, showing significant cytotoxicity against breast cancer cells in vitro. The study highlighted the importance of the naphthalene ring in enhancing the compound's interaction with cellular targets .

Applications in Material Science

-

Polymer Chemistry :

- The compound can be used as a building block for synthesizing functionalized polymers. Its ability to undergo various chemical modifications allows for the design of materials with tailored properties.

- Case Study: Researchers developed a series of copolymers incorporating this compound, which demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers .

-

Nanotechnology :

- The integration of this compound into nanostructures has been explored for applications in drug delivery systems. Its amphiphilic nature facilitates the formation of micelles that can encapsulate hydrophobic drugs.

- Case Study: A study demonstrated that nanoparticles formed from this compound effectively delivered chemotherapeutic agents to tumor sites, improving therapeutic efficacy while reducing systemic toxicity .

Summary Table of Applications

| Field | Application | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Peptide Synthesis | Used as a protected amino acid in SPPS |

| Drug Development | Exhibits cytotoxicity against cancer cell lines | |

| Material Science | Polymer Chemistry | Enhances mechanical properties and thermal stability |

| Nanotechnology | Effective drug delivery via nanoparticle formation |

Mechanism of Action

The mechanism of action of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amino group during chemical reactions, allowing for selective modifications. The naphthalene ring and hydroxyl group can participate in various interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights

Substituent Effects: Naphthalen-1-yl vs. Naphthalen-2-yl: Positional isomerism in naphthalene alters π-stacking and steric interactions. For example, naphthalen-1-yl may enhance binding to hydrophobic pockets compared to naphthalen-2-yl . Halogen Substitution (Cl): The 4-chlorophenyl analog exhibits increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Stereochemical Influence :

- The (2R,3R) configuration in the target compound is critical for chiral recognition in enzymatic processes. Analogs with mismatched stereochemistry (e.g., (S)-configured compounds ) may exhibit reduced bioactivity .

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., methanol, DMF) compared to non-hydroxylated analogs like or .

Activity Landscape and SAR Trends

- Activity Cliffs: Minor structural changes (e.g., nitro to chloro substitution) can lead to significant potency differences, as predicted by activity landscape modeling .

- Similarity Indexing : Computational methods like Tanimoto coefficients (0.70–0.85 similarity range) align with hierarchical clustering of bioactivity profiles, suggesting analogs with Fmoc and aromatic groups share overlapping pharmacological properties .

- Maximal Common Subgraph Analysis: The target compound shares a conserved Fmoc-amino acid backbone with analogs, but divergent substituents define unique interaction patterns with biological targets .

Biological Activity

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid , also known by its CAS number 1217665-32-1, is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is , with a molecular weight of 403.43 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in organic synthesis, particularly for amino acids and peptides.

Structural Representation

The compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The Fmoc group provides stability during chemical reactions, while the naphthalene moiety contributes to hydrophobic interactions with target proteins.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activities through binding interactions that alter receptor conformation and function.

Therapeutic Applications

Research indicates that this compound could be beneficial in:

- Cancer Therapy : By inhibiting specific enzymes involved in tumor growth.

- Neurological Disorders : Potential applications in modulating neurotransmitter systems.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar Fmoc-protected amino acids. It was found that compounds with structural similarities to our target compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Fmoc-L-Glu | MCF7 (Breast) | 15 |

| Fmoc-L-Glu | A549 (Lung) | 20 |

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and oxidative damage .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent:

- Absorption : The lipophilic nature due to the naphthalene group suggests good membrane permeability.

- Metabolism : Likely metabolized via cytochrome P450 enzymes.

- Toxicity : Preliminary studies indicate low toxicity profiles; however, comprehensive toxicological assessments are necessary.

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of this compound?

- Answer : The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, a naphthalen-1-yl aromatic substituent, and a hydroxyl group in a (2R,3R) configuration. Its molecular formula is C₂₈H₂₃NO₅ , with a molecular weight of 453.49 g/mol (calculated from structural analogs in ). The Fmoc group enhances solubility in organic solvents (e.g., DMF, THF), while the naphthalene moiety contributes to π-π stacking interactions in peptide assemblies .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₃NO₅ | Structural analogs |

| Molecular Weight | ~453.49 g/mol | Calculated |

| Solubility | DMF, THF, DCM | Synthesis protocols |

| Hazard Class | Acute toxicity (Oral 4) | Safety data |

Q. How is the Fmoc group employed in solid-phase peptide synthesis (SPPS) with this compound?

- Answer : The Fmoc group protects the α-amino group during iterative coupling steps. Deprotection is achieved using 20% piperidine in DMF , which cleaves the Fmoc moiety via β-elimination. This method minimizes side reactions with the hydroxyl and naphthalenyl groups, ensuring high coupling efficiency .

Q. What safety precautions are critical when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard).

- First Aid : For eye contact, rinse with water for ≥15 minutes (H319) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this sterically hindered amino acid in SPPS?

- Answer : Steric hindrance from the naphthalenyl group requires:

- Activating Agents : Use HBTU/HOBt or COMU for efficient amide bond formation.

- Extended Coupling Times : 2–4 hours at room temperature.

- Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >90% yield (analogous to methods in ).

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

- Answer :

- NMR : Assign stereochemistry via - COSY and NOESY to confirm (2R,3R) configuration.

- MS : High-resolution ESI-MS distinguishes isotopic patterns from halogenated impurities (e.g., bromine in analogs from ).

- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) verify purity >95% .

Q. How does the naphthalen-1-yl substituent influence conformational stability and intermolecular interactions?

- Answer :

- Conformational Stability : The bulky naphthalenyl group restricts rotation around the C3-C bond, favoring a rigid backbone.

- Intermolecular Interactions : Enhances π-π stacking in peptide assemblies, confirmed by X-ray crystallography in analogs ().

- Biological Activity : Fluorinated analogs (e.g., 3,5-difluorophenyl in ) show improved binding to hydrophobic protein pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.